molecular formula C16H18N2O2 B15262538 4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile

4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile

Cat. No.: B15262538
M. Wt: 270.33 g/mol
InChI Key: JDZUELUWNNKANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile is an organic compound with the molecular formula C16H18N2O2. It is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications .

Chemical Reactions Analysis

4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile can be compared with other piperidine derivatives and benzonitrile compounds. Similar compounds include:

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4-[3-(2-methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile

InChI

InChI=1S/C16H18N2O2/c1-11(2)15(19)14-4-3-9-18(16(14)20)13-7-5-12(10-17)6-8-13/h5-8,11,14H,3-4,9H2,1-2H3

InChI Key

JDZUELUWNNKANJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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